5-Ethyl-2-(ethylsulfanyl)phenol

Description

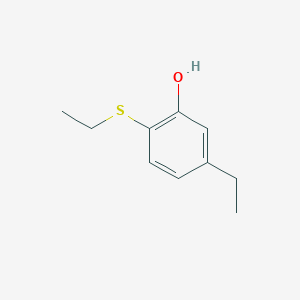

5-Ethyl-2-(ethylsulfanyl)phenol is a phenolic compound featuring an ethyl group at the 5-position and an ethylsulfanyl (-S-C₂H₅) substituent at the 2-position of the aromatic ring. Such structural attributes are common in bioactive molecules, where the sulfanyl group enhances membrane permeability and modulates reactivity .

Properties

CAS No. |

82572-20-1 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

5-ethyl-2-ethylsulfanylphenol |

InChI |

InChI=1S/C10H14OS/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

QDSPKGYIZNBAHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)SCC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 5-Ethyl-2-(ethylsulfanyl)phenol and related compounds:

Key Findings

Antioxidant Activity

- Thiosemicarbazide-Triazole Derivatives (e.g., compound 3 in ): Exhibit superior radical scavenging (IC₅₀ = 0.22 µg/mL in DPPH assay) and reducing power (FRAP = 3054 µM/100 g) compared to gallic acid. The triazole ring and sulfanyl group synergize to enhance electron donation .

- This compound: The phenol group likely provides comparable or superior antioxidant activity due to its hydroxyl radical scavenging capacity, though experimental validation is needed.

Pharmacological Potential

- 5-(Ethylsulfonyl)-2-methoxyaniline: A VEGFR2 fragment, its sulfonyl group improves stability but reduces nucleophilicity compared to sulfanyl analogs. The methoxy group further decreases acidity (pKa ~4.5 for aniline vs. ~10 for phenol) .

- The ethylsulfanyl group may aid in hydrophobic interactions .

Antimicrobial Activity

- 1,3,4-Oxadiazole Derivatives: Thioether groups in oxadiazoles improve membrane penetration, aiding antibacterial action. The phenol analog’s hydroxyl group could enhance solubility but reduce lipophilicity compared to heterocyclic cores .

Physicochemical Properties

- Solubility: Sulfanyl groups (logP ~2.5) increase lipophilicity compared to sulfonyl (logP ~1.8). Phenol derivatives are more water-soluble than anilines due to higher acidity .

- Acidity: The hydroxyl group in this compound (pKa ~10) is more acidic than aniline derivatives (pKa ~4.5), facilitating deprotonation in physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.